molecular formula C28H27ClFN3O3 B2365437 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide CAS No. 1223821-15-5

2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide

Cat. No. B2365437
M. Wt: 507.99
InChI Key: NYQNJOFYSPNWCC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a quinazolinone ring, a phenyl ring, and an isopentylacetamide group. The presence of these functional groups suggests that this compound could have interesting biological activities.



Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the quinazolinone ring, the attachment of the phenyl ring, and the addition of the isopentylacetamide group. The exact synthetic route would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone ring and the phenyl ring suggests that this compound could have interesting electronic properties.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the quinazolinone ring might undergo reactions with nucleophiles or electrophiles, and the isopentylacetamide group could be involved in reactions with acids or bases.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals.


Scientific Research Applications

  • 4-(2-Chloro-6-fluorobenzyl)- : This compound has a CAS Number: 387352-96-7 and a Molecular Weight: 238.69 . The specific applications and experimental procedures were not mentioned in the source .
  • 4-(2-CHLORO-6-FLUOROBENZYL)-4H-1,2,4-TRIAZOLE-3-CARBONITRILE : This compound has a CAS Number: 923133-05-5 and a Molecular Weight: 236.638 . The specific applications and experimental procedures were not mentioned in the source .
  • 2-Chloro-6-fluorobenzyl alcohol : This compound has a CAS Number: 56456-50-9 . The specific applications and experimental procedures were not mentioned in the source .
  • 4- (2-CHLORO-6-FLUOROBENZYL)-4H-1,2,4-TRIAZOLE-3-CARBONITRILE : This compound has a CAS Number: 923133-05-5 and a Molecular Weight: 236.638 . The specific applications and experimental procedures were not mentioned in the source .
  • 2-Chloro-6-fluorobenzyl chloride : This compound has a CAS Number: 55117-15-2 and a Molecular Weight: 179.02 . It was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It was also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .
  • 4- (2-CHLORO-6-FLUOROBENZYL)-4H-1,2,4-TRIAZOLE-3-CARBONITRILE : This compound has a CAS Number: 923133-05-5 and a Molecular Weight: 236.638 . The specific applications and experimental procedures were not mentioned in the source .
  • 2-Chloro-6-fluorobenzyl chloride : This compound has a CAS Number: 55117-15-2 and a Molecular Weight: 179.02 . It was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It was also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or toxic, it could pose a risk to health and safety.


Future Directions

The future directions for research on this compound could include studying its biological activities, developing methods for its synthesis, and investigating its physical and chemical properties.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more detailed and accurate analysis, more specific information about this compound would be needed. If this compound is new or not widely studied, it may be necessary to conduct experimental studies to determine its properties and activities.


properties

IUPAC Name

2-[4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClFN3O3/c1-18(2)14-15-31-26(34)16-19-10-12-20(13-11-19)33-27(35)21-6-3-4-9-25(21)32(28(33)36)17-22-23(29)7-5-8-24(22)30/h3-13,18H,14-17H2,1-2H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQNJOFYSPNWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide

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